N,N-diallyl-N'-phenylurea
Overview
Description
“N,N’-dimethyl-N-phenylurea” is a type of N-substituted urea . Urea and its derivatives are an important class of molecules having diverse chemical and biological properties and hence being extensively employed in chemical, pharmaceutical, and agrochemical industries .
Synthesis Analysis
A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Molecular Structure Analysis
The molecular structure of N-substituted ureas involves one of the nitrogen atoms being substituted with an alkyl or aryl group .
Chemical Reactions Analysis
The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .
Physical And Chemical Properties Analysis
For “N,N’-dimethyl-N-phenylurea”, the WTT contains critically evaluated recommendations for properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and others .
Scientific Research Applications
Chemical Research
This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various chemical research applications due to its unique structure and properties .
Synthesis of Ureas
In the field of green chemistry, 1,1-Diallyl-3-phenylurea has been used in the synthesis of ureas from isocyanates and secondary amines . This method eliminates the use of toxic solvents, such as DMF, and establishes a simple work-up procedure for removal of the solvent Cyrene .
Pharmaceuticals
Ureas are an important class of compounds that have been exploited in a number of fields, such as pharmaceuticals . They exhibit a variety of biological activities and are found in anti-malaria compounds, hepatitis C protease inhibitors, HIV-protease inhibitors, anti-obesity therapeutics, anticancer agents, antibiotics, anticonvulsants, and antimicrobials .
Agrochemicals
Ureas, including 1,1-Diallyl-3-phenylurea, are also used in the agrochemical industry . They can be used in the production of various pesticides and herbicides .
Materials Science
In the field of materials science, ureas are used in the production of a variety of materials . They can be used in the production of polymers, resins, and other materials .
Catalysts and Reagents
Ureas themselves are increasingly exploited as catalysts, ligands, reagents, solvents, and substrates for a multitude of synthetic transformations .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals, and its specific targets are still under investigation .
Mode of Action
It’s worth noting that phenylurea compounds often interact with their targets in a variety of ways, including inhibiting key enzymes or disrupting cellular processes .
Biochemical Pathways
Related phenylurea compounds have been shown to interfere with photosynthesis in plants, suggesting that 1,1-diallyl-3-phenylurea may have similar effects .
Result of Action
Related phenylurea compounds have been shown to inhibit the growth of certain types of cells, suggesting that 1,1-diallyl-3-phenylurea may have similar effects .
Safety and Hazards
Future Directions
N-substituted ureas have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals of high commercial interest . The development of resource-efficient as well as environment-friendly synthetic processes for manufacturing of chemicals and intermediates being used in large quantities is a must for sustainable industrial development .
properties
IUPAC Name |
3-phenyl-1,1-bis(prop-2-enyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNHSTMLXCXNDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diallyl-3-phenylurea | |
CAS RN |
100615-32-5 | |
Record name | 1,1-DIALLYL-3-PHENYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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